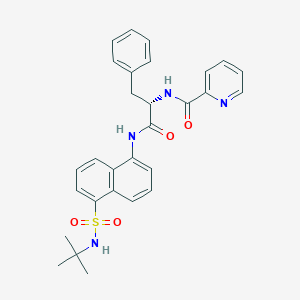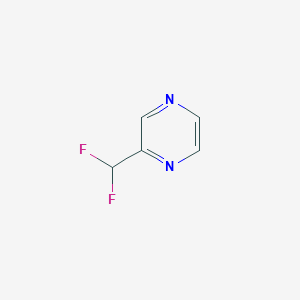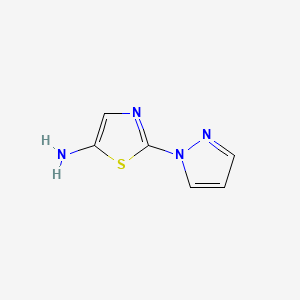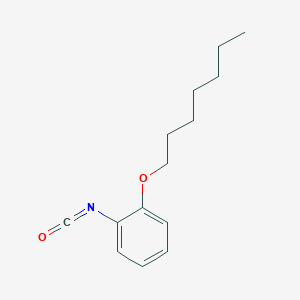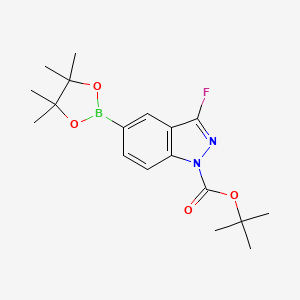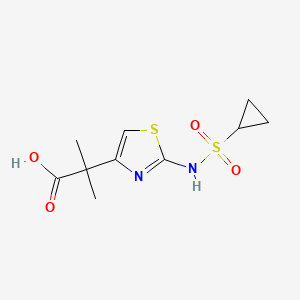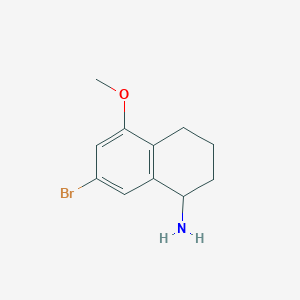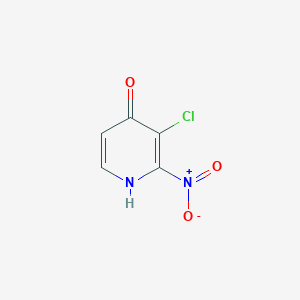
3-Chloro-2-nitropyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-nitropyridin-4-ol is a heterocyclic compound with the molecular formula C5H3ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a nitro group at the second position, and a hydroxyl group at the fourth position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-nitropyridin-4-ol typically involves the nitration of 3-chloropyridine followed by hydroxylation. One common method includes the reaction of 3-chloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group at the second position. The resulting 3-chloro-2-nitropyridine is then subjected to hydroxylation using a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon with hydrogen gas.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Formation of 3-amino-2-nitropyridin-4-ol or 3-thio-2-nitropyridin-4-ol.
Reduction: Formation of 3-chloro-2-aminopyridin-4-ol.
Oxidation: Formation of 3-chloro-2-nitropyridin-4-one.
Aplicaciones Científicas De Investigación
3-Chloro-2-nitropyridin-4-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-nitropyridin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The chlorine atom can participate in halogen bonding, further modulating the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-nitropyridine: Similar structure but with the chlorine and nitro groups at different positions.
2-Chloro-4-nitropyridin-3-ol: Similar structure but with the hydroxyl group at a different position.
3-Nitropyridine: Lacks the chlorine and hydroxyl groups.
Uniqueness
3-Chloro-2-nitropyridin-4-ol is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and biological activity. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (hydroxyl) groups on the pyridine ring makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H3ClN2O3 |
|---|---|
Peso molecular |
174.54 g/mol |
Nombre IUPAC |
3-chloro-2-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-3(9)1-2-7-5(4)8(10)11/h1-2H,(H,7,9) |
Clave InChI |
NXQQDGSBDGELNQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C(C1=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12973787.png)

![2-(3-Amino-2-methylimidazo[1,2-a]pyridin-7-yl)acetic acid](/img/structure/B12973803.png)
